3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an intricate organic compound featuring a pyrrolidine ring and an imidazolidine-2,4-dione moiety, with a 4-(Methylthio)phenyl propanoyl substituent
Preparation Methods
Synthetic Routes
One common synthetic route for 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione begins with the acylation of pyrrolidine with 3-(4-(Methylthio)phenyl)propanoic acid, followed by a cyclization reaction to form the imidazolidine-2,4-dione ring. The reaction typically involves the use of activating agents such as dicyclohexylcarbodiimide (DCC) in the presence of suitable solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the compound is often synthesized using similar methods but optimized for larger batch processes. Techniques such as solvent recycling, continuous flow synthesis, and catalytic processes can enhance efficiency and yield. Control of temperature, pressure, and pH are crucial for maximizing production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is known to undergo several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to yield derivatives with altered functional groups using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents at the phenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogens (e.g., chlorine, bromine), nitrating agents
Major Products Formed
Depending on the reagents and conditions, the major products include sulfoxides, sulfones, reduced pyrrolidine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound exhibits potential bioactivity, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry
In the industrial sector, the compound's stability and reactivity are advantageous for developing new materials, catalysts, and specialty chemicals. Its derivatives are explored for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The molecular pathways typically involve inhibition of key signaling proteins, leading to reduced cellular activity or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylthio)phenyl)propanoic acid: : This precursor shares the 4-(Methylthio)phenyl moiety but lacks the pyrrolidine and imidazolidine-2,4-dione rings.
Pyrrolidine-2,4-dione derivatives: : These compounds feature the pyrrolidine and imidazolidine-2,4-dione rings but differ in substituents at the phenyl position.
Uniqueness
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione stands out due to its specific combination of a methylthio-substituted phenyl ring, pyrrolidine, and imidazolidine-2,4-dione rings. This unique structure grants it distinctive reactivity and potential bioactivity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDZITLCDWTRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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